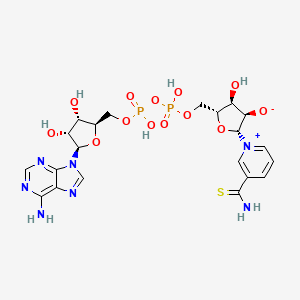

C21H27N7O13P2S

Descripción

Definition and Historical Context

Thionicotinamide adenine dinucleotide is a synthetic analog of nicotinamide adenine dinucleotide in which the carboxamide group of the nicotinamide moiety has been modified to a carbothioamide group. This compound was developed as part of ongoing efforts to create stable analogs of nicotinamide adenine dinucleotide that could resist enzymatic degradation while maintaining the structural and functional characteristics necessary for biochemical applications.

The historical development of thionicotinamide adenine dinucleotide can be traced to the broader research into nicotinamide adenine dinucleotide analogs that began in the mid-20th century. Scientists recognized the need for compounds that could serve as tools for studying nicotinamide adenine dinucleotide-dependent enzymes without being consumed in the natural metabolic processes. The creation of thionicotinamide adenine dinucleotide addressed specific limitations of other analogs by providing enhanced stability against certain enzymatic cleavages while preserving critical binding interactions.

Early applications of thionicotinamide adenine dinucleotide focused on its use in enzyme assays where traditional nicotinamide adenine dinucleotide would be rapidly consumed, making quantitative measurements difficult. The compound's resistance to certain types of enzymatic degradation made it particularly valuable for developing sensitive analytical methods that required prolonged incubation times or repeated measurements.

Nomenclature and Classification

Thionicotinamide adenine dinucleotide is systematically classified under the International Union of Pure and Applied Chemistry nomenclature as 1-[(2R,3R,4S,5R)-5-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]pyridin-1-ium-3-carboximidothioate. The compound is assigned Chemical Abstracts Service registry number 4090-29-3 and has the molecular formula C21H27N7O13P2S with a molecular weight of 679.5 grams per mole.

The compound is known by several synonymous names in the scientific literature, including thionicotinamide-adenine-dinucleotide, beta-thionicotinamide adenine dinucleotide oxidized form, and thio-nicotinamide adenine dinucleotide. In database systems, it carries identifiers such as PubChem Compound Identification Number 5289382 and DrugBank accession number DB03893.

From a chemical classification perspective, thionicotinamide adenine dinucleotide belongs to several important compound families. It is categorized as a dinucleotide due to its structure containing two nucleotide units connected through phosphodiester linkages. The compound is also classified as an organophosphate due to the presence of phosphate groups, a sulfur compound due to the thioamide modification, and a purine derivative through its adenine component.

| Property | Value |

|---|---|

| Molecular Formula | This compound |

| Molecular Weight | 679.5 g/mol |

| Chemical Abstracts Service Number | 4090-29-3 |

| PubChem Compound Identification | 5289382 |

| DrugBank Identification | DB03893 |

Relationship to NAD+ and Other Nicotinamide Derivatives

The structural relationship between thionicotinamide adenine dinucleotide and nicotinamide adenine dinucleotide is fundamental to understanding the compound's properties and applications. Nicotinamide adenine dinucleotide exists naturally in two forms: the oxidized form (nicotinamide adenine dinucleotide positive) and the reduced form (nicotinamide adenine dinucleotide plus hydrogen). These molecules serve as central components in cellular metabolism, participating in redox reactions and serving as substrates for various enzymes involved in cellular signaling and metabolism.

The key structural difference between thionicotinamide adenine dinucleotide and its natural counterpart lies in the substitution of the oxygen atom in the carboxamide group with sulfur. This modification creates a thioamide functional group that significantly alters the compound's chemical reactivity while preserving much of its three-dimensional structure and binding characteristics. Research has demonstrated that this sulfur substitution makes thionicotinamide adenine dinucleotide resistant to cleavage by certain enzymes that readily process natural nicotinamide adenine dinucleotide.

Studies using transhydrogenase have revealed important differences in how thionicotinamide adenine dinucleotide interacts with enzymes compared to natural nicotinamide adenine dinucleotide. In intact transhydrogenase systems, thionicotinamide adenine dinucleotide functions as a poor analog for nicotinamide adenine dinucleotide, unlike its phosphorylated counterpart thionicotinamide adenine dinucleotide phosphate, which serves as a good analog for nicotinamide adenine dinucleotide phosphate. This difference highlights the specificity of enzyme-substrate interactions and the subtle effects of chemical modifications.

Crystal structure analyses have provided insights into how the thioamide modification affects molecular geometry. The twist of the 3-carbothiamide group relative to the pyridine ring plane differs from that of the natural 3-carboxamide group, as measured by the dihedral angle parameter. Despite these geometric changes, the compound maintains sufficient structural similarity to bind to nicotinamide adenine dinucleotide-dependent enzymes, though with altered kinetic properties.

Comparative studies with CD38, a key nicotinamide adenine dinucleotide-consuming enzyme, have demonstrated the enhanced stability of thionicotinamide adenine dinucleotide. While natural nicotinamide adenine dinucleotide is completely consumed by human CD38 during overnight incubation, thionicotinamide adenine dinucleotide remains largely unchanged under identical conditions. This resistance to enzymatic degradation has made thionicotinamide adenine dinucleotide particularly valuable for applications requiring prolonged enzyme exposure or repeated measurements.

Significance in Biochemical Research

The significance of thionicotinamide adenine dinucleotide in biochemical research stems from its unique combination of structural similarity to natural nicotinamide adenine dinucleotide and enhanced chemical stability. This dual characteristic has made it an indispensable tool across multiple research domains, from fundamental enzyme kinetics studies to the development of highly sensitive analytical methods.

One of the most important applications of thionicotinamide adenine dinucleotide is in the development of ultrasensitive enzyme-linked immunosorbent assays. These assays combine traditional immunological detection methods with thionicotinamide adenine dinucleotide cycling to achieve detection limits as low as 10^-19 moles per assay. The cycling system utilizes 3α-hydroxysteroid dehydrogenase with thionicotinamide adenine dinucleotide and nicotinamide adenine dinucleotide plus hydrogen as cofactors, creating a signal amplification system that accumulates the reduced form of thionicotinamide adenine dinucleotide in a quadratic fashion.

Research applications of thionicotinamide adenine dinucleotide extend to structural biology, where it serves as a tool for investigating enzyme-substrate interactions. The compound's ability to bind to nicotinamide adenine dinucleotide-dependent enzymes while resisting degradation allows researchers to obtain stable enzyme-substrate complexes suitable for crystallographic studies. X-ray structural analyses of enzyme-thionicotinamide adenine dinucleotide complexes have provided valuable insights into the molecular mechanisms of enzymatic catalysis and the structural requirements for substrate recognition.

In metabolic research, thionicotinamide adenine dinucleotide has proven valuable for studying nicotinamide adenine dinucleotide-dependent processes without the complications introduced by natural nicotinamide adenine dinucleotide metabolism. The compound's resistance to certain enzymatic degradation pathways allows researchers to isolate specific enzymatic activities and study them in detail. This capability has been particularly important in investigations of sirtuins and other nicotinamide adenine dinucleotide-consuming enzymes involved in cellular signaling and aging processes.

The development of chemoenzymatic synthesis methods for thionicotinamide adenine dinucleotide has further enhanced its research utility. These methods allow for the efficient production of the compound using human nicotinamide riboside kinase and nicotinamide mononucleotide adenylyltransferase enzymes, achieving yields of approximately 70% in four-hour reactions. This synthetic approach has made thionicotinamide adenine dinucleotide more accessible for research applications and has enabled the development of derivatives and analogs for specialized studies.

| Research Application | Key Advantage | Sensitivity/Efficiency |

|---|---|---|

| Ultrasensitive Enzyme-Linked Immunosorbent Assay | Signal amplification through cycling | 10^-19 mol/assay detection limit |

| Structural Biology Studies | Stable enzyme-substrate complexes | Enhanced crystallization success |

| Metabolic Research | Resistance to enzymatic degradation | Prolonged assay stability |

| Chemoenzymatic Synthesis | Efficient production methods | 70% yield in 4 hours |

The compound's significance extends to clinical diagnostics, where thionicotinamide adenine dinucleotide-based assays have been developed for detecting trace amounts of disease-related proteins. These applications leverage the compound's stability and the signal amplification properties of cycling assays to achieve sensitivity levels that would be difficult or impossible with conventional detection methods. The ability to detect extremely low concentrations of biomarkers has important implications for early disease detection and monitoring of therapeutic responses.

Future research directions involving thionicotinamide adenine dinucleotide continue to expand as new applications are discovered. The compound's role as a stable nicotinamide adenine dinucleotide analog makes it valuable for developing new analytical methods, studying enzyme mechanisms, and investigating metabolic processes. Ongoing research into thionicotinamide adenine dinucleotide derivatives and related compounds promises to further expand the toolkit available to biochemical researchers and clinical diagnosticians.

Propiedades

Número CAS |

4090-29-3 |

|---|---|

Fórmula molecular |

C21H27N7O13P2S |

Peso molecular |

679.5 g/mol |

Nombre IUPAC |

1-[(2R,3R,4S,5R)-5-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]pyridin-1-ium-3-carboximidothioate |

InChI |

InChI=1S/C21H27N7O13P2S/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(40-21)6-38-43(35,36)41-42(33,34)37-5-10-13(29)15(31)20(39-10)27-3-1-2-9(4-27)18(23)44/h1-4,7-8,10-11,13-16,20-21,29-32H,5-6H2,(H5-,22,23,24,25,33,34,35,36,44)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1 |

Clave InChI |

UQYPZLRUJKCREN-NNYOXOHSSA-N |

SMILES isomérico |

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=S)N |

SMILES canónico |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=S)N |

Sinónimos |

thio-NAD thionicotinamide adenine dinucleotide TNAD(+) |

Origen del producto |

United States |

Métodos De Preparación

Synthesis of Key Intermediates

The process begins with D-ribose , which undergoes tritylation at the 5-position using triphenylmethyl chloride or its methoxy derivative to yield 5-trityl-D-ribose . Subsequent amidation with methanolic ammonia produces 5-trityl-1-amino-D-ribose , which reacts with thionicotinamide to form Thionicotinamide-5-trityl-α-D-nucleoside . Deprotection of the trityl group using methanol-HCl yields Thionicotinamide-α-D-nucleoside , which is phosphorylated with POCl₃ and trimethyl phosphite to generate monophosphate Thionicotinamide-α-D-nucleoside .

Final Coupling and Purification

The monophosphate intermediate is coupled with morpholine quinoline monoadenosine phosphate in the presence of MnCl₂ and MgSO₄ in formamide. After 12–18 hours at 20–30°C, the crude product is purified using ion-exchange chromatography (Sephadex QAE A-25) and reversed-phase resin (Amberite XAD-16), yielding Thio-NAD with a reported mass of 394 mg from 416 mg of adenosine phosphate starting material. Key reaction conditions include:

| Parameter | Value |

|---|---|

| Molar ratio (D-ribose : trityl chloride : Thionicotinamide) | 1 : 1–1.2 : 1–1.2 |

| Phosphorylation reagents | POCl₃, trimethyl phosphite |

| Purification resins | Sephadex QAE A-25, Amberite XAD-16 |

This method achieves moderate yields but requires meticulous control over reaction temperatures and chromatographic separations to avoid side products.

Enzymatic Synthesis of Radiolabeled Thio-NAD

Enzymatic approaches, such as the synthesis of ³²P-labeled Thio-NAD, leverage the specificity of enzymes like nicotinamide mononucleotide adenylyltransferase (NMNAT1) and pyrophosphatase (PPase) to achieve near-quantitative yields.

Reaction Optimization

A typical reaction mixture contains:

-

3 μM α-³²P-ATP (≤120 μCi)

-

50 μM ATP

-

50 μM nicotinamide mononucleotide (NMN)

-

5 μM NMNAT1

Incubation at 22°C for 2 hours results in 98% ± 1% conversion to ³²P-NAD⁺, verified by thin-layer chromatography (TLC) on cellulose plates resolved with 1.4 M LiCl.

Analytical Validation

TLC migration patterns distinguish NAD⁺ (Rf ≈ 0.45) from ATP (Rf ≈ 0.75), enabling precise quantification of product purity. Enzymatic methods eliminate the need for complex protecting groups but require access to recombinant enzymes, which may limit scalability.

Chemoenzymatic Strategies for Thio-NAD Analogs

Hybrid methods, exemplified by the synthesis of 4′-thioribose NAD⁺ (S-NAD⁺) , combine chemical synthesis of nucleoside intermediates with enzymatic phosphorylation and adenylylation.

Chemical Synthesis of 4′-Thioribose Nicotinamide Riboside (S-NR)

S-NR is synthesized by replacing the ribose oxygen with sulfur at the 4′-position, followed by nicotinamide coupling. Key steps include:

Enzymatic Conversion to S-NAD⁺

Purified human nicotinamide riboside kinase (NRK1) phosphorylates S-NR to 4′-thioribose NMN (S-NMN) , which is subsequently adenylylated by NMNAT1 to form S-NAD⁺. Reaction conditions include:

| Enzyme | Substrate | Cofactors | Yield |

|---|---|---|---|

| NRK1 | S-NR | ATP, Mg²⁺ | >90% |

| NMNAT1 | S-NMN | ATP, Mg²⁺ | 55% (18 hours) |

This approach demonstrates the flexibility of chemoenzymatic methods for generating stable NAD⁺ analogs but requires specialized expertise in both synthetic chemistry and enzymology.

Comparative Analysis of Thio-NAD Synthesis Methods

Yield and Scalability

Practical Considerations

| Method | Advantages | Limitations |

|---|---|---|

| Chemical | Enzyme-independent, scalable | Complex purification, toxic reagents |

| Enzymatic | High specificity, mild conditions | Costly enzymes, radiolabeling required |

| Chemoenzymatic | Versatile for analogs | Multi-step, requires recombinant enzymes |

Análisis De Reacciones Químicas

Types of Reactions: Thio-NAD undergoes various chemical reactions, including oxidation, reduction, and substitution. The sulfur atom in Thio-NAD increases its reactivity, making it a suitable cofactor for redox reactions.

Common Reagents and Conditions:

Oxidation: Thio-NAD can be oxidized to its oxidized form using oxidizing agents such as hydrogen peroxide or molecular oxygen.

Reduction: Thio-NAD can be reduced to its reduced form using reducing agents such as sodium borohydride or dithiothreitol.

Substitution: Thio-NAD can undergo substitution reactions where the sulfur atom can be replaced by other nucleophiles under specific conditions.

Major Products: The major products formed from these reactions include the oxidized and reduced forms of Thio-NAD, as well as substituted derivatives depending on the nucleophiles used in the reactions .

Aplicaciones Científicas De Investigación

Diagnostic Applications

1.1. Enzyme-Linked Immunosorbent Assay (ELISA)

Thio-NAD has been utilized to enhance the sensitivity of ELISA tests, particularly in the detection of viral proteins. For instance, a study demonstrated the use of Thio-NAD cycling in an ELISA format to detect SARS-CoV-2 nucleocapsid proteins with remarkable sensitivity. This method allowed for the detection of virions at levels lower than those achievable with traditional antigen tests .

Case Study: SARS-CoV-2 Detection

- Method : ELISA with Thio-NAD cycling.

- Detection Limit : Significantly lower than conventional methods.

- Outcome : Enhanced detection sensitivity for COVID-19 diagnostics.

1.2. Detection of HIV and Insulin Levels

Thio-NAD cycling has also been applied in detecting HIV-1 p24 antigen and immunoreactive insulin in serum samples. The sensitivity achieved with Thio-NAD allows for detection at attomole levels, making it a powerful tool for diagnosing conditions like diabetes mellitus and HIV infections .

| Target Protein | Detection Method | Sensitivity Achieved |

|---|---|---|

| SARS-CoV-2 | ELISA with Thio-NAD cycling | Lower than standard tests |

| HIV-1 p24 | Ultrasensitive ELISA | Attomole level |

| Insulin | Ultrasensitive ELISA | High sensitivity |

Therapeutic Applications

Thio-NAD is being explored for its potential therapeutic benefits, particularly in metabolic disorders and regenerative medicine.

2.1. Metabolic Engineering

In metabolic engineering, Thio-NAD serves as a cofactor that can optimize enzymatic reactions, leading to improved yields of bioproducts. Its unique properties allow it to replace traditional cofactors in specific pathways, enhancing the efficiency of substrate utilization .

Case Study: Lactic Acid Production

- Organism : Escherichia coli.

- Outcome : Increased lactic acid yield by 25% through the integration of Thio-NAD-dependent enzymes.

Synthetic Biology Applications

Thio-NAD's role extends into synthetic biology, where it is used to develop novel enzymatic pathways and improve the production of valuable compounds.

3.1. Novel Product Synthesis

By integrating Thio-NAD into synthetic pathways, researchers have successfully engineered organisms to produce high-value compounds such as branched-chain alcohols and specialty sugars . These advancements are significant for pharmaceutical and industrial applications.

| Application Area | Description | Impact |

|---|---|---|

| Chiral Drug Synthesis | NMN-dependent systems for optically pure compounds | Improved specificity in drug production |

| Biofuel Production | Enhanced biomass conversion using Thio-NAD | Increased efficiency and sustainability |

Mecanismo De Acción

Thio-NAD exerts its effects by participating in redox reactions as a cofactor for various enzymes. The sulfur atom in Thio-NAD increases its electron density, making it more reactive and enhancing its ability to transfer electrons during redox reactions. Thio-NAD serves as a coenzyme for enzymes such as nicotinamide adenine dinucleotide phosphate (NADP) reductase, which is involved in the production of adenosine triphosphate (ATP). By facilitating electron transfer, Thio-NAD helps generate ATP, which is essential for various cellular processes .

Comparación Con Compuestos Similares

Mechanistic Insights from Structural Studies

Crystal structures reveal why Thio-NAD is a poor substrate for transhydrogenase but effective in enzyme cycling:

Transhydrogenase Binding :

- Thio-NAD binds in a "distal" conformation in R. rubrum transhydrogenase, requiring a conformational shift to a "proximal" position for hydride transfer. The sulfur atom sterically hinders this shift, reducing catalytic efficiency .

- In contrast, Thio-NADP⁺ (the phosphorylated form) functions effectively in the dIII site due to optimized hydrogen bonding .

Enzyme Cycling Systems :

Limitations and Advantages

Actividad Biológica

Thio-NAD (thionicotinamide adenine dinucleotide) is a synthetic analog of nicotinamide adenine dinucleotide (NAD) that has garnered attention for its unique biochemical properties and potential applications in various fields, including biochemistry, molecular biology, and clinical diagnostics. This article explores the biological activity of Thio-NAD, focusing on its enzymatic interactions, applications in detection methods, and implications in health and disease.

Overview of Thio-NAD

Thio-NAD is characterized by the substitution of the nitrogen atom in the nicotinamide ring with a sulfur atom. This modification alters its redox properties and enzymatic interactions compared to NAD, making it a valuable tool for studying NAD-dependent processes.

Enzymatic Activity

Thio-NAD acts as a cofactor in various enzymatic reactions, demonstrating distinct kinetic properties that can be advantageous for specific applications. Key findings include:

- Kinetic Properties : Research indicates that Thio-NAD exhibits a pH-independent maximum velocity across a range of pH values (4.2 to 9.6), unlike NAD, which shows decreased activity below pH 4.8 . This stability makes Thio-NAD suitable for assays conducted under varying pH conditions.

- Substrate Specificity : Thio-NAD has been shown to be a better substrate for certain enzymes compared to its NAD counterpart. For instance, in studies involving poly(ADP-ribose) polymerase (PARP), Thio-NAD outperformed NAD in terms of substrate efficiency .

Applications in Detection Methods

Thio-NAD has been utilized in innovative detection methods, particularly in enzyme-linked immunosorbent assays (ELISA) and other biosensing technologies:

- Ultrasensitive ELISA : A notable application of Thio-NAD is its incorporation into an ultrasensitive ELISA for detecting SARS-CoV-2 spike proteins. The method leverages the cycling reaction of Thio-NAD, allowing for the accumulation of Thio-NADH in a triangular-number fashion, which enhances sensitivity . Calibration studies demonstrated linear detection ranges from 31.25 to 1000 pg/mL, showcasing its potential for clinical diagnostics.

- Creatine Kinase Assays : Thio-NAD has also been employed in assays for creatine kinase, providing a linear response with enzyme concentration over a wide range. This application highlights its utility in muscle cell differentiation studies and other metabolic assays .

Case Study 1: Detection of SARS-CoV-2

A study conducted by Yuta et al. demonstrated the effectiveness of Thio-NAD cycling in an ELISA format for detecting SARS-CoV-2 spike proteins. The researchers reported significant improvements in detection sensitivity and specificity compared to traditional methods. The combination of specific antibodies with Thio-NAD cycling allowed for the detection of viral proteins at extremely low concentrations (down to zeptomole levels) .

Case Study 2: Role in Cancer Research

Thio-NAD's role has also been explored in cancer research contexts. Its ability to modulate NAD-dependent pathways suggests potential therapeutic applications. For example, studies indicate that enhancing NAD+ levels through supplementation may counteract cancer cachexia by restoring mitochondrial function and muscle mass . The implications of Thio-NAD as a modulator in these pathways warrant further investigation.

Summary Table of Key Findings

| Property | Thio-NAD | NAD |

|---|---|---|

| Maximum Velocity | pH-independent (4.2 - 9.6) | Decreases below pH 4.8 |

| Substrate Efficiency | Higher for certain enzymes | Varies significantly |

| Application | Ultrasensitive ELISA, CK assays | General metabolic assays |

| Sensitivity | Zeptomole level detection | Standard detection limits |

Q & A

Q. What is the role of Thio-NAD in enzymatic assays, and how does it differ from NAD?

Thio-NAD is a sulfur-modified analog of NAD, with a shifted absorbance maximum (405 nm for Thio-NADH vs. 340 nm for NADH). This property allows it to replace NAD in kinetic enzyme cycling assays, particularly in systems requiring signal amplification or reduced background interference. For example, in bile acid detection, Thio-NAD is oxidized to Thio-NADH by 3α-hydroxysteroid dehydrogenase (3α-HSD), enabling spectrophotometric quantification at 405 nm .

Q. How should researchers design experiments using Thio-NAD for bile acid quantification?

Thio-NAD-based bile acid assays involve a two-step enzymatic reaction:

- Step 1 : Bile acids are oxidized by 3α-HSD, reducing Thio-NAD to Thio-NADH.

- Step 2 : NADH is regenerated via enzyme cycling, amplifying the signal. Researchers must standardize reaction conditions (e.g., pH 9.0 Tris-HCl buffer, 0.4–2.0 mM Thio-NAD) and validate reagent stability under accelerated storage conditions to avoid false results caused by enzyme degradation .

Q. What are the critical stability considerations for Thio-NAD in diagnostic reagents?

Thio-NAD itself is stable under refrigeration (+2 to +8°C for 12 months), but its efficacy depends on co-enzymes like 3α-HSD. Accelerated degradation studies show that omitting Thio-NAD or 3α-HSD from reagent formulations leads to significant signal drift, necessitating dual supplementation for long-term stability .

Q. Why is Thio-NAD preferred over NAD in kinetic assays?

Thio-NAD’s absorbance at 405 nm avoids spectral overlap with NADH (340 nm), enabling simultaneous detection of multiple analytes. It also enhances sensitivity in enzyme cycling systems, where one bile acid molecule generates multiple Thio-NADH molecules, amplifying the signal 10–100x .

Q. How is Thio-NAD detected in enzyme cycling systems?

Thio-NADH accumulation is measured spectrophotometrically at 405 nm using microplate readers. Signal normalization at 660 nm corrects for plate irregularities, and blank subtraction minimizes background noise .

Advanced Research Questions

Q. How can Thio-NAD cycling enhance ultrasensitive ELISA for viral protein detection?

Thio-NAD cycling integrates with alkaline phosphatase (ALP)-linked antibodies in sandwich ELISA. Key steps:

- Step 1 : Target proteins (e.g., SARS-CoV-2 spike protein) are captured by antibodies.

- Step 2 : ALP converts a substrate (e.g., 17β-methoxy-5β-androstan-3α-ol 3-phosphate) to a product that triggers Thio-NAD cycling.

- Step 3 : Each target molecule generates a "triangular-number" amplification of Thio-NADH, detectable at 405 nm. This method achieves attomolar sensitivity, surpassing conventional ELISA .

Q. What methodological optimizations improve Thio-NAD-based signal amplification?

Q. How does Thio-NAD function as an NAD+ kinase inhibitor in cancer research?

Thio-NAD competitively inhibits NAD+ kinase, which regulates intracellular NAD+ levels. Researchers use it to study NAD+-dependent processes like DNA repair and apoptosis. For example, in cancer cell models, Thio-NAD reduces NAD+ synthesis, sensitizing cells to oxidative stress .

Q. How do researchers resolve contradictions in Thio-NAD stability studies?

Conflicting data on Thio-NAD’s role in reagent stability (e.g., ) arise from variable enzyme co-factor interactions. To address this:

Q. Can Thio-NAD be used in multiplexed assays with other coenzymes?

Yes. Thio-NAD’s distinct absorbance profile allows simultaneous use with NADH or FAD in systems like:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.